![molecular formula C18H18N2O3S B2502138 1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate CAS No. 1396877-78-3](/img/structure/B2502138.png)

1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

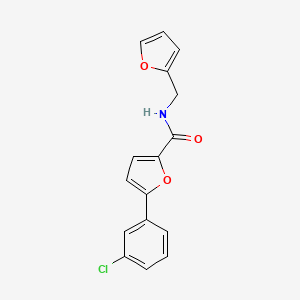

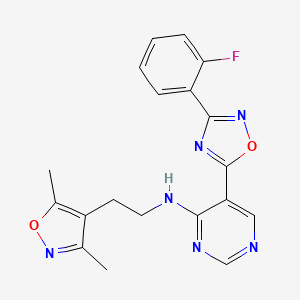

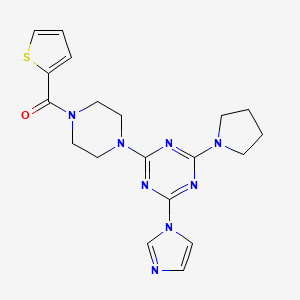

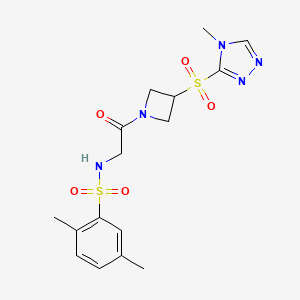

The compound "1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and is often explored for pharmaceutical applications. The compound appears to be a sulfonate ester, which suggests potential applications in drug development due to its solubility and stability properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, a related compound, was performed by reacting isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid at high temperatures . This method could potentially be adapted for the synthesis of the compound by introducing a tetrahydronaphthalene-2-sulfonate moiety at the appropriate step in the synthesis.

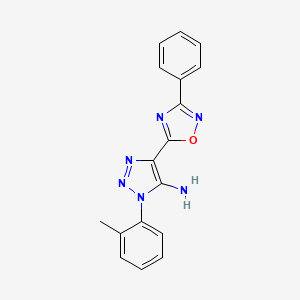

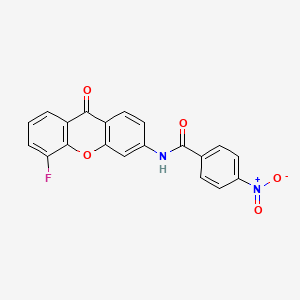

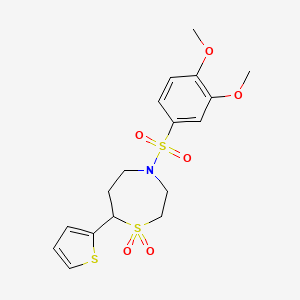

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring. The substitution of the imidazole ring with a methyl group and the attachment of a tetrahydronaphthalene-2-sulfonate group would influence the electronic distribution and steric hindrance within the molecule. These modifications could be analyzed using spectroscopic methods such as NMR, as well as computational methods like DFT calculations to predict the molecule's behavior and reactivity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of more complex molecules, such as the one-pot synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives . The sulfonate group in the compound of interest could potentially make it a good leaving group or link to other molecules, expanding the range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in drug design. The introduction of a sulfonate ester is likely to increase the solubility of the compound in aqueous solutions, which is beneficial for biological applications. The compound's stability and reactivity can be assessed through experimental procedures and computational predictions, as demonstrated in the analysis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate .

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assays

Research on ABTS/PP decolorization assays, which evaluate antioxidant capacity, highlights the importance of understanding reaction pathways for antioxidant assessments. This is relevant for compounds like the queried one, given their potential antioxidant properties. The review underscores the need for further elucidation of specific reactions, such as coupling, that might bias comparisons between antioxidants (Ilyasov et al., 2020).

Cytochrome P450 Isoforms

The review on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding how certain compounds can affect drug metabolism and potential drug-drug interactions. This is particularly relevant for structurally complex compounds that might interact with these enzymes (Khojasteh et al., 2011).

Pharmaceutical Impurities

The review on novel synthesis methods for omeprazole and its impurities, including benzimidazole derivatives, provides insight into the challenges and innovations in synthesizing and managing impurities of pharmaceutical compounds. This underscores the relevance of structural and functional analyses in drug development (Saini et al., 2019).

Benzimidazole Derivatives in Medicine

An extensive review on mannich bases of benzimidazole derivatives showcases the wide range of pharmacological functions these compounds exhibit. From antimicrobial to anticancer activities, the structural elements of benzimidazole derivatives play a crucial role in their medicinal applications. This highlights the potential for compounds with similar structures to have diverse scientific applications (Vasuki et al., 2021).

Conversion into CNS Acting Drugs

Research into converting benzimidazoles into potent central nervous system (CNS) drugs indicates the potential for structural modifications to enhance therapeutic applications. This suggests that compounds like the one could be modified for specific therapeutic purposes, particularly in treating CNS disorders (Saganuwan, 2020).

Wirkmechanismus

Benzimidazoles

are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Tetrahydronaphthalenes

, on the other hand, are a class of organic compounds that are derivatives of naphthalene, a polycyclic aromatic hydrocarbon, where four hydrogen atoms have been added to the naphthalene core . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-methylbenzimidazol-5-yl) 5,6,7,8-tetrahydronaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-20-12-19-17-11-15(7-9-18(17)20)23-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h6-12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECJUVLTNZVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)